Dimethenamid-P

Catalog No.
S647185
CAS No.
163515-14-8
M.F
C12H18ClNO2S
M. Wt
275.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethenamid-P

CAS Number

163515-14-8

Product Name

Dimethenamid-P

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide

Molecular Formula

C12H18ClNO2S

Molecular Weight

275.8 g/mol

InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1

InChI Key

JLYFCTQDENRSOL-VIFPVBQESA-N

SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C

Solubility

In water, 1449 mg/L at 25 °C
In hexane 20.8 g/100 mL; miscible with acetone, acetonitrile, toluene, and n-octanol (all at 25 °C)

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C

Isomeric SMILES

CC1=CSC(=C1N([C@@H](C)COC)C(=O)CCl)C

Mode of Action

Dimethenamid-P is a pre-emergent and early post-emergent herbicide that belongs to the chemical family of chloroacetamides. It primarily targets susceptible weeds by interfering with cell division during root and shoot development []. This specific mode of action falls under the category of antimitotic herbicides, meaning it disrupts the formation of the mitotic spindle during cell division, ultimately leading to stunted growth and death of the weed [].

Environmental Fate and Degradation

Research has been conducted to understand the environmental fate and degradation of Dimethenamid-P in various environmental compartments. Studies have shown that Dimethenamid-P primarily degrades in soil through microbial activity, with a half-life (the time it takes for half of the initial amount to degrade) ranging from 30 to 120 days depending on soil type and temperature [, ]. Additionally, research indicates that Dimethenamid-P has low volatility and is not readily leached from soil, minimizing the risk of contamination of groundwater resources [].

Dimethenamid-P is a selective herbicide belonging to the chloroacetamide class, primarily utilized for controlling various annual grasses and broadleaf weeds in agricultural settings. Its chemical structure is represented by the formula C₁₂H₁₈ClNO₂S, with a molar mass of approximately 275.80 g/mol . It is the active enantiomer of dimethenamid, which is a racemic mixture of both P and M stereoisomers . Dimethenamid-P is characterized by its brownish liquid form and faint aromatic odor, with a pH value ranging from 3 to 5 in aqueous solutions .

Dimethenamid-P acts by inhibiting the Very Long-Chain Fatty Acid (VLCFA) synthesis in germinating weeds []. VLCFAs are essential for plant cell membrane formation and other vital functions. Disrupting their production hinders weed growth and development, ultimately leading to their death [].

Dimethenamid-P is considered to have moderate toxicity []. Studies indicate increased liver enzyme activity in rats at high doses, suggesting potential liver effects []. It is recommended to follow proper safety protocols when handling this compound, including wearing appropriate personal protective equipment (PPE) and avoiding contact with skin and eyes [].

Dimethenamid-P functions by inhibiting the synthesis of long-chain fatty acids, which are essential for plant growth. This mechanism disrupts cellular processes in target weeds, leading to their eventual death. The degradation of dimethenamid-P in soil occurs primarily through photolysis and microbial metabolism, with anaerobic conditions facilitating its breakdown into less harmful substances .

The herbicidal activity of dimethenamid-P is notable for its effectiveness against a range of weeds, including certain annual grasses and broadleaf species. Its application has been registered for various crops such as corn, soybeans, and peanuts, demonstrating its versatility in agricultural practices . Studies indicate that it undergoes significant microbial degradation under specific soil conditions, which reduces its persistence in the environment .

Dimethenamid-P can be synthesized through a multi-step chemical process. The initial step involves the reaction of 2,4-dimethyl-3-aminothiene with 2-chloro-3-methoxypropane. This is followed by treatment with chloroacetyl chloride to yield the final product . The synthesis process emphasizes the importance of controlling reaction conditions to ensure the desired stereoisomer is produced.

Dimethenamid-P is primarily used as an herbicide in agriculture. Its applications include:

  • Field Corn: Effective against annual grasses and broadleaf weeds.
  • Soybeans: Controls weed growth, enhancing crop yield.
  • Peanuts and Dry Beans: Registered for use to manage weed competition.
  • Sweet Corn and Grain Sorghum: Supplemental labeling allows for its use in these crops as well .

The herbicide's ability to degrade in soil minimizes environmental impact while maintaining efficacy against target weeds.

Research on dimethenamid-P indicates that it interacts with various soil microorganisms during its degradation process. These interactions are crucial for understanding its environmental fate and potential impacts on non-target organisms. Studies have shown that more than half of the carbon from applied dimethenamid is incorporated into soil-bound residues, indicating significant microbial activity .

Dimethenamid-P shares similarities with other herbicides in the chloroacetamide class. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
DimethenamidC₁₂H₁₈ClNO₂SRacemic mixture containing both P and M isomers
MetolachlorC₁₂H₁₄ClNSelective against grasses; widely used in corn
AcetochlorC₁₂H₁₄ClNEffective on annual grasses; used pre-emergence
PretilachlorC₁₂H₁₄ClNBroad-spectrum control; used primarily in rice

Uniqueness: Dimethenamid-P stands out due to its specific activity as the P isomer, offering enhanced efficacy against target weeds compared to other compounds that may not have selective action or may degrade differently in soil.

Color/Form

Faintly yellow viscous liquid
Yellow-brown, clear liquid
Dark brown liquid

XLogP3

2.6

Boiling Point

= 280 °C

Density

1.195 at 25 °C

LogP

log Kow = 1.89

Odor

Aromatic
Faint aromatic odo

Melting Point

-50 °C

UNII

9H95J2H62E

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Dimethenamid-P is a faint yellow, thick liquid. It has a slightly aromatic odor. It is moderately soluble in water. USE: Dimethenamid-P is used as an agricultural herbicide. EXPOSURE: Workers who use dimethenamid-P may breathe in vapors or have direct skin contact. The general population may be exposed by vapors and dermally in local areas where dimethenamid-P has been recently applied and to a much lesser extent from eating foods containing residual amounts of dimethenamid-P. If dimethenamid-P is released to the environment, it will be broken down in air. Dimethenamid-P released to air will also be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is expected to build up in some fish. RISK: Data on the potential for dimethenamid-P to cause toxic effect in humans were not available. Dimethenamid-P is a mild eye and skin irritant in laboratory animals. Allergic skin reactions were reported following repeated skin exposure. Reduced activity, altered behavior and body posture, labored breathing, and drooling were observed in laboratory animals following a single exposure to an extremely high oral dose in air. Decreased body weight, stomach irritation, mild liver and kidney effects, and parathyroid gland damage were observed following repeated exposure to low-to-moderate oral doses. No evidence of infertility was observed in laboratory animals exposed to dimethenamid-P over two generations. Abortion, premature delivery, and delayed bone development were observed in laboratory animals exposed to dimethenamid-P during pregnancy at high oral doses that also caused severe toxicity in mothers. No birth defects were noted. Increased incidence of ovarian tumors was observed in some studies in laboratory animals following lifetime oral exposure to dimethenamid-P, but not in others. The potential for dimethenamid-P to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.83X10-5 mm Hg /2.51 mPa/ at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

163515-14-8

Wikipedia

Dimethenamid-p

Use Classification

Agrochemicals -> Herbicides
Herbicides

Methods of Manufacturing

Dimethenamid is produced by reaction of 2,4-dimethyl-3-aminothiene with 2-chloro-3-methoxypropane, followed by treatment with chloroacetyl chloride. /Dimethenamid/
Preparation: K. Seckinger et al., United States of America patent 5457085 (1995 to Sandoz).

General Manufacturing Information

Dimethenamid is a racemic mixture of the M (or R) and P (or S) stereoisomers. When this compound was originally registered in various countries, all studies of toxicity were conducted with the racemic mixture. Later, it was discovered that only the P (or S) enantiomer has useful herbicidal activity.
Dimethenamid was originally registered as a mixture of R and S-isomers (50:50, S:R), and tolerances for the 50:50 mixture were established for dry beans, field corn, sweet corn, peanuts, sorghum, and soybean. Manufacture of the 50:50 mixture has ceased and has been replaced by a mixture (dimethenamid-P) that is enriched in the biologically active S-isomer (90:10, S:R). Registration of the original 50:50 mixture will be cancelled when existing stock is depleted.
Registration Notes: Outside USA: Wing-P for United Kingdom.
Dimethenamid-P is the International Standardization Organization (ISO) approved common name for S-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)-acetamide. This compound belongs to the chemical family of chloroacetamides ... .

Analytic Laboratory Methods

A sensitive and simple method for the extraction and quantification of the herbicide dimethenamid-P from several raw agricultural commodities (RAC) is presented. The method provides sensitive and well-defined chromatography with baseline resolution in all matrixes tested. Homogenized samples were extracted with methanol-water, filtered, and then extracted with hexanes. A Florisil solid-phase extraction was then applied for the final cleanup. Sample separation and quantification were performed by gas chromatography with an electron capture detector. The instrument detection limit was 0.007 microg/mL, and the practical quantification limit was 0.003 microg/g (w/w) based on a 25 g sample. Recoveries for a series of fortified plant tissues ranged from 69 to 103%. The study demonstrated selective and sensitive recovery of dimethenamid-P from the RAC tested.
An adequate enforcement method is available for determining residues of dimethenamid in plant commodities. The Gas Chromatography/NitrogenPhosphorus Detector (GC/NPD) method (AM-0884-0193-1) has been validated by the Agency and submitted for publication in the Food and Drug Administration (FDA) Pesticide Analytical Manual (PAM), Volume II. The limit of quantitation (LOQ; determined as the lowest level of method validation, LLMV) is 0.01 ppm. This method is not enantiomer specific.
Residues by GC/NPD ... In soil by GC/NPD or TLC/RIS ... In water by GC/MS.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types